

Comparative Analysis of 3-Deoxy-arabinohexitol Pentaacetate against a Certified Reference Material

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Compound of Interest

Compound Name:

arabino-Hexitol, 3-deoxy-,
pentaacetate

Cat. No.:

B1179554

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This guide provides a comprehensive comparison of a laboratory sample of 3-deoxy-arabino-hexitol pentaacetate against a certified reference material (CRM). The analysis focuses on key physicochemical properties and purity, employing standard analytical techniques for the characterization of acetylated sugar alcohols. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the quality and identity of this compound.

Data Presentation

The following tables summarize the quantitative data obtained from the analysis of the 3-deoxy-arabino-hexitol pentaacetate sample and the certified reference material.

Table 1: Physicochemical Properties



Property	3-Deoxy-arabino- hexitol Pentaacetate (Sample)	Certified Reference Material	Method
Appearance	White crystalline solid	White crystalline solid	Visual Inspection
Melting Point (°C)	98-101	99.5 - 100.5	Capillary Melting Point
Optical Rotation ([α]D20)	+25.2° (c=1, CHCl3)	+25.0° ± 0.5° (c=1, CHCl3)	Polarimetry
Solubility	Soluble in Chloroform, Ethyl Acetate; Insoluble in Water	Soluble in Chloroform, Ethyl Acetate; Insoluble in Water	Visual Assessment

Table 2: Purity and Compositional Analysis

Analysis	3-Deoxy-arabino- hexitol Pentaacetate (Sample)	Certified Reference Material	Method
Purity by GC-FID (%)	99.6	≥ 99.5	Gas Chromatography- Flame Ionization Detection
Major Impurity (%)	0.2 (Unidentified)	< 0.1	Gas Chromatography- Flame Ionization Detection
Residual Solvents (ppm)	< 50 (Ethyl Acetate)	Not Detected	Headspace GC-MS
Water Content (%)	0.15	≤ 0.1	Karl Fischer Titration

Table 3: Spectroscopic Data



Technique	3-Deoxy-arabino-hexitol Pentaacetate (Sample)	Certified Reference Material
1H NMR (CDCl3, 400 MHz)	Consistent with structure	Conforms to structure
13C NMR (CDCl3, 100 MHz)	Consistent with structure	Conforms to structure
Mass Spectrometry (EI-MS)	m/z consistent with calculated mass	m/z consistent with calculated mass

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

- 1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis
- Instrumentation: Agilent 7890A GC system with a flame ionization detector.
- Column: DB-5 (30 m x 0.25 mm, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injector Temperature: 250°C.
- Oven Temperature Program: Initial temperature of 150°C held for 2 minutes, ramped to 280°C at 10°C/min, and held for 5 minutes.
- Detector Temperature: 300°C.
- Sample Preparation: Samples were dissolved in ethyl acetate to a concentration of 1 mg/mL.
- Injection Volume: 1 μL.
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Instrumentation: Bruker Avance 400 MHz spectrometer.
- Solvent: Chloroform-d (CDCl3).

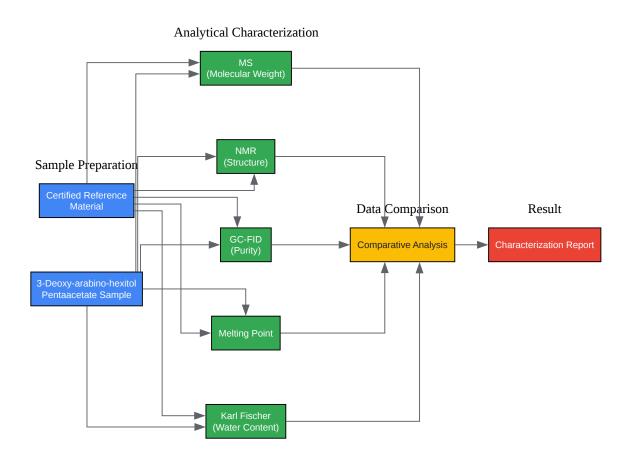


- 1H NMR: 16 scans, pulse width 30°, relaxation delay 1 s.
- 13C NMR: 1024 scans, pulse width 45°, relaxation delay 2 s.
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl3.
- 3. Mass Spectrometry (MS)
- Instrumentation: Thermo Fisher Scientific GC-MS system.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Mass Range: m/z 40-500.
- GC Conditions: Same as described in the GC-FID protocol.

Visualizations

The following diagrams illustrate the experimental workflow and a representative logical relationship for the characterization process.

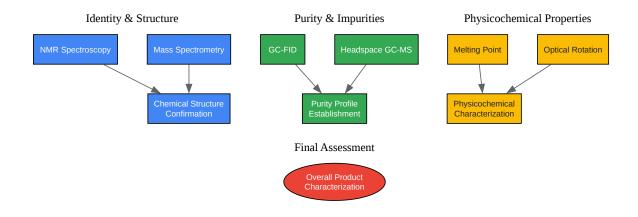




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Caption: Experimental workflow for the characterization and comparison of the sample against a CRM.





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Caption: Logical relationship of analytical techniques to the overall product characterization.

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